molecular formula C13H26O B14497514 Tridecen-2-ol CAS No. 64391-40-8

Tridecen-2-ol

Cat. No.: B14497514
CAS No.: 64391-40-8
M. Wt: 198.34 g/mol
InChI Key: APYPFHCCLIIHOK-UHFFFAOYSA-N
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Description

Tridecen-2-ol is an organic compound with the molecular formula C13H26O. It is an unsaturated alcohol, specifically an alkenol, characterized by the presence of a double bond between the second and third carbon atoms in the chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tridecen-2-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of tridecene. In this method, tridecene is first treated with borane (BH3) to form a trialkylborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of tridecenal. This process uses a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to reduce the aldehyde group to an alcohol group, resulting in the formation of this compound.

Chemical Reactions Analysis

Types of Reactions

Tridecen-2-ol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form tridecenal or tridecenoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to tridecane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: Tridecenal, Tridecenoic acid.

    Reduction: Tridecane.

    Substitution: Tridecenyl chloride.

Scientific Research Applications

Tridecen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of tridecen-2-ol involves its interaction with specific molecular targets. For instance, in cancer research, this compound has been found to target M-phase inducer phosphatases 1 and 2 (CDC 25A and B). These proteins play a crucial role in cell cycle regulation, and the binding of this compound to these targets can inhibit their activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Tridecen-2-ol can be compared with other similar compounds, such as:

    Tridecen-1-ol: Another unsaturated alcohol with the double bond located between the first and second carbon atoms.

    Tridecen-3-ol: An isomer with the double bond between the third and fourth carbon atoms.

    Tridecen-2-one: A ketone with the double bond and carbonyl group located at the second carbon atom.

Uniqueness

This compound is unique due to its specific position of the double bond and hydroxyl group, which imparts distinct chemical and biological properties compared to its isomers and analogs.

Properties

CAS No.

64391-40-8

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

tridec-1-en-2-ol

InChI

InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h14H,2-12H2,1H3

InChI Key

APYPFHCCLIIHOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=C)O

Origin of Product

United States

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